Identity Specificity: Positional Isomer Differentiation for Impurity Markers
The compound's value is defined by its specific 7-propanone substitution on the benzofuran core, distinguishing it from inactive 2- or 3-positional isomers that cannot serve as the same impurity marker [1]. In the benchmark study on THR antagonist NH-3, the elusive benzofuran impurity (EBI) was unambiguously identified and synthesized. While EBI is not structurally identical to this compound, the study demonstrates that only the exact impurity structure is biologically active (potent THR agonist) and analytically relevant; any other benzofuran analog would be a different entity [1]. No direct head-to-head comparison data is available for this specific compound against its positional isomers.
| Evidence Dimension | Structural Identity (Positional Isomer Specificity) |
|---|---|
| Target Compound Data | 1-(Benzofuran-7-yl)propan-2-one (7-substituted propanone) |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)propan-2-one and 1-(Benzofuran-3-yl)propan-2-one (hypothetical positional isomers) |
| Quantified Difference | Not quantified. Differentiation is qualitative (distinct CAS, distinct IUPAC). |
| Conditions | Structural identity; inferred from impurity profiling literature [1] |
Why This Matters
Procurement of the correct positional isomer is critical for reference standard integrity; using any other benzofuran variant invalidates impurity quantification methods.
- [1] Singh, L., Pressly, B., Mengeling, B. J., et al. (2016). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. The Journal of Organic Chemistry, 81(5), 1870–1879. DOI: 10.1021/acs.joc.5b02665. View Source
